2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenoxy group and a tetrazolyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Tetrazolyl Group: The chlorophenoxy intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazolyl group.
Formation of the Propanamide: The final step involves the reaction of the tetrazolyl intermediate with a propanoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
2-(3-chlorophenoxy)-N-(1H-tetrazol-5-yl)propanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine share structural similarities.
Properties
Molecular Formula |
C10H10ClN5O2 |
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Molecular Weight |
267.67 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C10H10ClN5O2/c1-6(9(17)12-10-13-15-16-14-10)18-8-4-2-3-7(11)5-8/h2-6H,1H3,(H2,12,13,14,15,16,17) |
InChI Key |
ADJQRCCHYLEHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NNN=N1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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